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2-(1,3-Thiazol-4-yl)ethan-1-ol

Cat. No.: B1289322
CAS No.: 180207-28-7
M. Wt: 129.18 g/mol
InChI Key: ZOGHXTOEFVTKBW-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of chemical research. Thiazoles, as a class of sulfur and nitrogen-containing heterocycles, are of particular interest due to their widespread occurrence in nature and their versatile reactivity. chemrj.orgwjrr.org The thiazole (B1198619) ring is a key structural motif in numerous natural products, including vitamin B1 (thiamine). analis.com.myresearchgate.net Researchers in heterocyclic chemistry extensively study thiazole derivatives for their potential applications in various fields. analis.com.mynih.gov The synthesis of novel thiazole-containing molecules is a dynamic area of research, with a continuous drive to develop more efficient and environmentally friendly synthetic methods. acs.org

Importance of the Thiazole-Ethanol Scaffold in Contemporary Organic Synthesis

The 2-(1,3-thiazol-4-yl)ethan-1-ol scaffold is a valuable building block in modern organic synthesis. The ethanol (B145695) side chain provides a point of attachment for a variety of functional groups, enabling the construction of larger, more complex molecules. This versatility allows synthetic chemists to create libraries of related compounds for screening in drug discovery programs and for the development of new materials. evitachem.com The thiazole ring itself can participate in a range of chemical reactions, further expanding the synthetic utility of this scaffold. mdpi.commdpi.com The development of one-pot synthesis methods and the use of novel catalysts have made the preparation of thiazole derivatives, including those based on the thiazole-ethanol scaffold, more efficient and accessible. acs.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NOS B1289322 2-(1,3-Thiazol-4-yl)ethan-1-ol CAS No. 180207-28-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3-thiazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS/c7-2-1-5-3-8-4-6-5/h3-4,7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGHXTOEFVTKBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180207-28-7
Record name 2-(1,3-thiazol-4-yl)ethan-1-ol
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Synthetic Methodologies for 2 1,3 Thiazol 4 Yl Ethan 1 Ol and Analogous Thiazole Ethanol Scaffolds

Classical and Established Synthetic Routes to the Thiazole (B1198619) Ring System

Traditional methods for thiazole synthesis have long been the cornerstone of heterocyclic chemistry, providing reliable pathways to the core ring system. These methods often involve the condensation of two components to build the thiazole nucleus.

The Hantzsch thiazole synthesis, first described in 1887, is a prominent and widely utilized method for constructing the thiazole ring. synarchive.com The classical approach involves the condensation reaction between an α-haloketone and a thioamide. synarchive.comwikipedia.org

To apply this synthesis to the formation of 2-(1,3-thiazol-4-yl)ethan-1-ol, a key starting material required is a 4-halo-3-oxobutanol derivative or a protected equivalent. For instance, the reaction would proceed between a thioamide (like thioformamide (B92385) to yield an unsubstituted C2 position) and a suitable α-haloketone bearing the ethanol (B145695) side chain precursor. The hydroxyl group of the ethanol moiety typically requires protection during the synthesis to prevent unwanted side reactions under the acidic or basic conditions often employed.

General Hantzsch Synthesis Scheme:

Reaction between an α-haloketone and a thioamide to form a thiazole ring.

Reactant AReactant BProductReference
α-HaloketoneThioamideThiazole synarchive.com
ChloroacetoneThioacetamide2,4-Dimethylthiazole wikipedia.org
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea (B124793)Substituted Hantzsch thiazole derivative nih.gov

Variants of the Hantzsch synthesis have been developed to improve yields, broaden the substrate scope, and create more environmentally benign conditions. nih.govresearchgate.net For example, using α,α-dibromoketones can offer advantages over α-monobromoketones in certain contexts. ijper.org Microwave irradiation and the use of catalysts like silica-supported tungstosilicic acid have been employed to accelerate the reaction and facilitate one-pot procedures. nih.gov

Beyond the Hantzsch synthesis, other cyclization strategies are employed to form the thiazole ring with appended ethanol groups. One notable approach involves the reaction of a suitably functionalized substrate with a source of sulfur and nitrogen.

A specific synthesis for a related isomer, 2-(thiazol-5-yl)ethan-1-ol, has been documented, which illustrates a relevant cyclization strategy. This method involves the use of a strong base like lithium diisopropylamide (LDA) to deprotonate a thiazole precursor, followed by a reaction with oxirane (ethylene oxide) to introduce the 2-hydroxyethyl group at the desired position. researchgate.net While this example demonstrates functionalization of a pre-existing thiazole ring to introduce the ethanol moiety, similar principles can be applied in cyclization reactions where one of the building blocks contains the required side chain.

Other cyclization reactions reported for thiazole synthesis include the Cook-Heilbron synthesis, which uses α-aminonitriles and carbon disulfide. wikipedia.org Adapting such methods would require starting materials that already incorporate the hydroxyethyl (B10761427) functionality. For example, the reaction of 2-amino-4-hydroxybutyronitrile with carbon disulfide could theoretically lead to the desired scaffold.

Modern and Efficient Synthetic Approaches

Contemporary synthetic chemistry emphasizes efficiency, atom economy, and environmental sustainability. These principles have driven the development of advanced methodologies for constructing complex heterocyclic systems like thiazole-ethanol derivatives.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing portions of all reactants, offer a highly efficient route to complex molecules. researchgate.netnih.gov Several MCRs have been developed for the synthesis of polysubstituted thiazoles. colab.wsrsc.org

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed under milder conditions with greater efficiency and selectivity. Various catalytic systems, including metal-based catalysts and organocatalysts, have been applied to the synthesis of thiazoles.

Catalysts such as palladium, copper, and iridium have been utilized in reactions like direct arylation and C-H bond functionalization to build or modify the thiazole core. organic-chemistry.orgacs.org For instance, a pre-formed thiazole could be catalytically coupled with a molecule containing the ethanol side chain. A chemoenzymatic one-pot MCR for thiazole synthesis has also been developed using trypsin from porcine pancreas (PPT) as a biocatalyst in ethanol, highlighting a green chemistry approach. mdpi.com

Examples of Catalysts in Thiazole Synthesis:

Catalyst TypeCatalyst ExampleReaction TypeReference
HeterogeneousZnO-NanorodsMulticomponent Reaction researchgate.net
MetalPalladium(II) acetateC(sp)-C(sp²) bond formation nih.gov
MetalCopper iodideArylation of C-H bonds organic-chemistry.org
MetalIridium complexesYlide insertion acs.orgnih.gov
GreenChitosan-based hydrogelCondensation Reaction nih.gov
BiocatalystTrypsin (PPT)Chemoenzymatic MCR mdpi.com

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis, avoiding the use of potentially toxic and expensive metals. In the context of thiazole synthesis, several organocatalysts have proven effective.

Simple organic acids like acetic acid and p-toluenesulfonic acid (PTSA) are frequently used to catalyze condensation and cyclization reactions that form the thiazole ring. rsc.orgbepls.com For example, acetic acid can mediate the domino reaction of thiosemicarbazide, an aldehyde or ketone, and an arylglyoxal in ethanol to produce trisubstituted thiazoles. rsc.org

Amine-based catalysts are also common. 1,4-Diazabicyclo[2.2.2]octane (DABCO), a hindered base, has been employed as an eco-friendly and recyclable catalyst for thiazole synthesis, providing good to excellent yields and reducing reaction times. bepls.com These organocatalytic methods offer the advantages of mild reaction conditions, operational simplicity, and often, a reduced environmental impact. bepls.com

Catalytic Strategies in the Formation of Thiazole-Ethanol Derivatives

Metal-Catalyzed Coupling Reactions for Substituent Introduction

The introduction of diverse substituents onto the thiazole ring is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a compound's biological activity. Metal-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon and carbon-heteroatom bonds, and their application to the this compound scaffold and its derivatives offers a versatile approach to molecular diversification. Palladium- and copper-based catalytic systems are particularly prominent in this context.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Heck couplings, are widely employed for the functionalization of halo-thiazoles. For instance, a 4-bromo-2-(1,3-thiazol-4-yl)ethan-1-ol derivative can be coupled with a variety of boronic acids or esters in a Suzuki-Miyaura reaction to introduce aryl, heteroaryl, or vinyl groups at the 4-position of the thiazole ring. Similarly, the Heck reaction allows for the alkenylation of halo-thiazoles, providing access to another class of valuable derivatives. The choice of ligands, bases, and solvents is crucial for achieving high yields and selectivities in these transformations.

Copper-catalyzed C-H bond functionalization has emerged as an attractive alternative to traditional cross-coupling reactions, as it obviates the need for pre-halogenation of the thiazole ring. This approach allows for the direct arylation or alkenylation of the thiazole C-H bonds, offering a more atom-economical synthetic route.

Below is a table summarizing representative metal-catalyzed coupling reactions for the functionalization of thiazole scaffolds analogous to this compound.

Catalyst SystemReactant 1Reactant 2ProductReaction TypeReference
Pd(PPh₃)₄ / Na₂CO₃4-Bromothiazole derivativeArylboronic acid4-Arylthiazole derivativeSuzuki-Miyaura CouplingN/A
Pd(OAc)₂ / P(o-tol)₃ / Et₃N4-Iodothiazole derivativeAlkene4-Alkenylthiazole derivativeHeck ReactionN/A
CuI / LiOtBuThiazole derivativeAryl iodideAryl-substituted thiazole derivativeC-H ArylationN/A
Solid-Supported and Recyclable Catalysts

The principles of green chemistry have spurred the development of solid-supported and recyclable catalysts for organic synthesis. These catalysts offer significant advantages, including simplified product purification, reduced catalyst waste, and the potential for continuous flow processes. Several innovative and reusable catalytic systems have been reported for the synthesis of thiazole derivatives.

One notable example is the use of silica-supported tungstosilisic acid (SiW/SiO₂) as a heterogeneous catalyst for the Hantzsch thiazole synthesis. This catalyst has been successfully employed in the one-pot, three-component condensation of an α-haloketone, a thiourea, and an aldehyde to produce highly substituted thiazoles in good to excellent yields. The catalyst can be easily recovered by filtration and reused multiple times without a significant loss of activity.

Chitosan-based hydrogels have also been explored as eco-friendly and recyclable biocatalysts for thiazole synthesis. These materials, derived from a renewable biopolymer, can be functionalized to create a basic catalytic environment. Under ultrasonic irradiation, these hydrogels have been shown to effectively catalyze the reaction between thiosemicarbazones and α-haloketones, affording thiazole derivatives in high yields. The hydrogel catalyst can be readily separated from the reaction mixture and reused for several cycles.

Another promising approach involves the use of NiFe₂O₄ nanoparticles as a magnetically separable and reusable catalyst for the one-pot synthesis of thiazole scaffolds. The magnetic nature of these nanoparticles allows for their easy recovery from the reaction medium using an external magnet, making the workup procedure remarkably simple and efficient.

The table below provides an overview of solid-supported and recyclable catalysts used in the synthesis of thiazole derivatives.

CatalystReactantsSolventActivationYield (%)ReusabilityReference
Silica-supported tungstosilisic acid3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydesEthanol/WaterConventional heating / Ultrasound79-90Up to 5 cycles nih.govmdpi.com
Cross-linked chitosan (B1678972) hydrogelThiosemicarbazone derivative, hydrazonoyl halides/α-haloketonesEthanolUltrasoundHighMultiple cycles bepls.com
NiFe₂O₄ nanoparticlesα-halo carbonyl compound, thiosemicarbazide, anhydridesEthanol/WaterConventional heatingHighN/AN/A

Non-Conventional Activation Methods

To enhance reaction rates, improve yields, and often reduce the environmental impact of chemical processes, non-conventional activation methods have gained significant traction in organic synthesis. Microwave irradiation, ultrasound, and mechanochemistry offer alternatives to conventional heating, frequently leading to shorter reaction times and cleaner reaction profiles.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions directly and efficiently. This often leads to a dramatic reduction in reaction times, from hours to minutes, and can also result in higher yields and purer products compared to conventional heating methods. The Hantzsch thiazole synthesis is particularly amenable to microwave irradiation. For instance, the reaction of α-bromoacetophenone with thiourea to form 2-amino-4-phenylthiazole (B127512) can be completed in a matter of minutes under microwave irradiation, whereas the conventional method may require several hours of reflux. This rapid and efficient method is highly suitable for the construction of libraries of thiazole-ethanol analogs for biological screening.

The following table summarizes examples of microwave-assisted thiazole synthesis.

Ultrasound-Promoted Chemical Transformations

Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. The formation, growth, and implosive collapse of bubbles in a liquid create localized hot spots with extremely high temperatures and pressures, which can accelerate chemical transformations. Ultrasound has been successfully applied to the synthesis of various thiazole derivatives. For example, the synthesis of thiazoles from thiosemicarbazones and α-haloketones can be significantly expedited and performed under milder conditions using ultrasonic irradiation. This method often leads to cleaner products and simpler workup procedures. The use of recyclable catalysts, such as chitosan-based hydrogels, in combination with ultrasound further enhances the green credentials of these synthetic protocols. bepls.com

The table below presents examples of ultrasound-promoted thiazole synthesis.

ReactantsCatalystSolventTemperature (°C)Time (min)Yield (%)Reference
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydesSilica-supported tungstosilisic acidEthanol/WaterRoom Temp.10-1585-90 nih.govmdpi.com
Thiosemicarbazone derivative, hydrazonoyl halides/α-haloketonesCross-linked chitosan hydrogelEthanol4025-60High bepls.com
Aryl ethanones, KBrO₃, thioamideLipaseWater35N/A85-96 nih.gov
Mechanochemical Approaches for Thiazole Synthesis

Mechanochemistry, or synthesis by grinding, offers a solvent-free and often catalyst-free approach to chemical reactions. The mechanical energy from grinding or milling can induce chemical transformations in the solid state, leading to highly efficient and environmentally benign synthetic methods. The Hantzsch thiazole synthesis has been successfully performed under mechanochemical conditions. For instance, the simple grinding of an α-bromoacetophenone with thiourea in a mortar and pestle at room temperature can afford the corresponding 2-amino-4-arylthiazole in excellent yield and high purity, without the need for any solvent. researchgate.netresearchgate.net This method is particularly attractive for its simplicity, low cost, and minimal waste generation. While direct examples for the synthesis of this compound via mechanochemistry are not abundant, the principles are applicable to the synthesis of the core thiazole scaffold.

Regioselective Synthesis and Isomer Control

The regiochemical outcome of a reaction is of paramount importance in the synthesis of substituted heterocycles, as different isomers can exhibit vastly different biological activities. In the context of this compound analogs, controlling the position of substituents on the thiazole ring is a key synthetic challenge.

The Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, is a classic example where regioselectivity is a critical consideration. When an unsymmetrical α-haloketone is used, two different thiazole isomers can potentially be formed. The regiochemical outcome is often governed by a combination of electronic and steric factors, as well as the reaction conditions.

The concept of kinetic versus thermodynamic control is often relevant in understanding and controlling the regioselectivity of thiazole synthesis. wikipedia.org The kinetic product is the one that is formed fastest, often at lower temperatures, while the thermodynamic product is the most stable isomer, which is favored at higher temperatures or with longer reaction times, allowing for equilibrium to be established. For example, in the synthesis of certain substituted thiazoles, a less stable, kinetically favored isomer may form initially, which then rearranges to the more stable, thermodynamically favored product upon prolonged heating. Careful control of reaction temperature and time can thus be used to selectively obtain the desired isomer.

Furthermore, the choice of starting materials and catalysts can also influence the regioselectivity. For instance, in the synthesis of 2,5-disubstituted thiazoles, which can be challenging via the traditional Hantzsch route due to the instability of α-haloaldehydes, alternative multi-step strategies involving rhodium-catalyzed reactions have been developed to achieve high regioselectivity.

Strategic Development of Precursors for this compound Synthesis

The successful synthesis of this compound via the Hantzsch reaction is contingent on the availability of two key precursors: an appropriate α-halocarbonyl compound and a suitable thioamide. The strategic development of these precursors is paramount to achieving a good yield and purity of the final product.

A primary route for the synthesis of 4-substituted thiazoles is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.com For the synthesis of this compound, the required precursors are a 4-halo-3-oxobutanol derivative and thioformamide.

Synthesis of the α-Halocarbonyl Precursor

The key α-halocarbonyl precursor required for the synthesis of this compound is a compound with a 4-carbon backbone, a ketone at the 3-position, a halogen at the 4-position, and a hydroxyl group at the 1-position. A logical candidate for this precursor is 1-chloro-4-hydroxybutan-2-one or a protected derivative.

A plausible synthetic strategy for this precursor begins with a readily available starting material, such as 1,3-butanediol (B41344). The synthesis can be envisioned in the following steps:

Selective Oxidation: The first step involves the selective oxidation of the secondary alcohol in 1,3-butanediol to a ketone, yielding 4-hydroxy-2-butanone (B42824). This transformation can be achieved using a variety of mild oxidizing agents to prevent over-oxidation or reaction at the primary alcohol. One such method is the dehydrogenation of 1,3-butanediol over a copper-based catalyst. osti.gov

Protection of the Hydroxyl Group: To prevent unwanted side reactions during the subsequent halogenation step, the primary hydroxyl group of 4-hydroxy-2-butanone is typically protected. Common protecting groups for alcohols include acetyl (Ac), tert-butyldimethylsilyl (TBDMS), or benzyl (B1604629) (Bn) ethers. For instance, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield 4-acetoxy-2-butanone.

α-Halogenation: The final step in the synthesis of the α-halocarbonyl precursor is the halogenation at the α-position to the ketone. This can be accomplished by treating the protected ketone with a halogenating agent. For example, α-chlorination can be achieved using sulfuryl chloride (SO₂Cl₂) in an inert solvent. This would yield the desired protected α-haloketone, such as 1-chloro-4-acetoxybutan-2-one.

An alternative precursor that can be adapted is ethyl 4-chloroacetoacetate. This commercially available starting material can be envisioned in a multi-step synthesis:

Hantzsch Condensation: Reaction of ethyl 4-chloroacetoacetate with thioformamide would yield ethyl 2-(1,3-thiazol-4-yl)acetate.

Reduction: The ester group of ethyl 2-(1,3-thiazol-4-yl)acetate can then be reduced to the primary alcohol using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF), to afford the final product, this compound.

Interactive Data Table: Comparison of α-Halocarbonyl Precursor Strategies

StrategyStarting MaterialKey IntermediatesFinal PrecursorAdvantagesDisadvantages
Direct Synthesis 1,3-Butanediol4-Hydroxy-2-butanone, 4-(Protected-oxy)-2-butanone1-Chloro-4-(protected-oxy)-2-butanoneMore direct route to the final product's side chain.May require optimization of selective oxidation and protection steps.
Functional Group Interconversion Ethyl 4-chloroacetoacetateEthyl 2-(1,3-thiazol-4-yl)acetateEthyl 4-chloroacetoacetateReadily available starting material.Requires an additional reduction step after thiazole formation.

Synthesis of the Thioamide Precursor

The second essential precursor for the Hantzsch synthesis of the target molecule is the simplest thioamide, thioformamide. Thioformamide provides the nitrogen and sulfur atoms required to form the thiazole ring.

Thioformamide can be prepared by the reaction of formamide (B127407) with a thionating agent. The most common and effective thionating agent for this purpose is phosphorus pentasulfide (P₄S₁₀). The reaction is typically carried out in an inert solvent, such as pyridine or dioxane. The formamide is treated with phosphorus pentasulfide, and the mixture is heated to drive the reaction to completion. Subsequent workup and purification yield thioformamide.

An alternative, though less common, method for the synthesis of thioamides is the reaction of a nitrile with hydrogen sulfide. In the case of thioformamide, this would involve the reaction of hydrogen cyanide with hydrogen sulfide, a reaction that requires careful handling due to the toxicity of the reactants.

For laboratory-scale syntheses, thioformamide is also commercially available, which can be a more convenient option.

Interactive Data Table: Thioamide Precursor Synthesis

MethodReactantsReagentsConditionsAdvantagesDisadvantages
Thionation of Amide FormamidePhosphorus Pentasulfide (P₄S₁₀)Heating in an inert solvent (e.g., pyridine)Generally high yielding and reliable.Phosphorus pentasulfide is moisture-sensitive and corrosive.
From Nitrile Hydrogen CyanideHydrogen Sulfide (H₂S)Base catalysisUtilizes simple starting materials.Involves highly toxic and gaseous reactants.
Commercial Purchase N/AN/AN/AConvenient and time-saving for small-scale reactions.Can be more expensive for large-scale synthesis.

The strategic selection and efficient synthesis of these precursors are fundamental to the successful production of this compound and its analogs. The modularity of the Hantzsch synthesis allows for the preparation of a wide variety of substituted thiazoles by simply varying the α-halocarbonyl and thioamide precursors.

Chemical Reactivity and Derivatization Strategies for 2 1,3 Thiazol 4 Yl Ethan 1 Ol

Functionalization of the Thiazole (B1198619) Heterocycle

The thiazole ring is an electron-rich aromatic system, yet the presence of the electronegative nitrogen and sulfur atoms modulates its reactivity. Functionalization can be achieved through several key strategies, including electrophilic substitution, metalation, and nucleophilic substitution on pre-functionalized rings.

Electrophilic Aromatic Substitution on the Thiazole Ring

The thiazole ring is susceptible to electrophilic aromatic substitution, with the regioselectivity of the reaction being highly dependent on the electronic nature of the ring atoms and any existing substituents. Theoretical calculations and experimental data show that the C5 position is the most electron-rich and, therefore, the primary site for electrophilic attack. The general reactivity order for electrophilic substitution on the thiazole ring is C5 > C4 > C2.

Common electrophilic substitution reactions such as halogenation and nitration can be performed on the thiazole ring. For instance, bromination typically occurs at the C5 position under standard conditions. The presence of the 4-(2-hydroxyethyl) group, a weakly activating group, does not significantly alter this inherent reactivity profile.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Thiazoles

Position Relative Reactivity Rationale
C5 Highest Most electron-rich carbon, stabilized intermediate.
C4 Moderate Less electron-rich than C5.

Metalation and Subsequent Electrophilic Quenching at Thiazole Positions (e.g., C-2, C-5)

A powerful method for the functionalization of the thiazole ring is through directed metalation, which involves the deprotonation of a ring C-H bond using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), followed by quenching the resulting organometallic intermediate with an electrophile. For the thiazole nucleus, the proton at the C2 position is the most acidic due to the inductive effect of the adjacent sulfur and nitrogen atoms, making it the preferred site for deprotonation.

This strategy allows for the introduction of a wide range of substituents at the C2 position. However, a key consideration when applying this to 2-(1,3-Thiazol-4-yl)ethan-1-ol is the presence of the acidic hydroxyl proton. This proton will react preferentially with the organolithium reagent, consuming at least one equivalent of the base. Therefore, an excess of the base is required to achieve both the formation of the alkoxide and the deprotonation of the C2 position. The reaction is typically carried out at low temperatures, such as -78 °C, to prevent side reactions.

Table 2: Examples of Electrophilic Quenching Following C2-Lithiation of Thiazoles

Electrophile Reagent Example Introduced Functional Group
Aldehyde/Ketone Benzaldehyde Hydroxy(phenyl)methyl
Alkyl Halide Methyl Iodide Methyl
Carbon Dioxide CO₂ (gas) Carboxylic Acid

For example, the reaction of 2-bromothiazole with n-butyllithium followed by the addition of ethyl acetate can yield 2-acetylthiazole, demonstrating the utility of this pathway. google.com

Nucleophilic Substitution Reactions on Substituted Thiazoles

Nucleophilic aromatic substitution (SNAr) on an unsubstituted thiazole ring is generally difficult due to the ring's electron-rich nature. However, this type of reaction becomes feasible when the ring is substituted with a good leaving group, such as a halogen, particularly at the electron-deficient C2 position.

Therefore, a common strategy involves the initial halogenation of the thiazole ring, for example, at the C2 position, to create a suitable substrate for nucleophilic attack. The resulting 2-halothiazole can then react with a variety of nucleophiles, such as alkoxides, amines, and thiolates, to displace the halide and form new carbon-heteroatom bonds. The reactivity of halogens in nucleophilic substitution on the thiazole ring generally follows the order C2 > C5 > C4. For instance, 2-chlorothiazole undergoes substitution with nucleophiles like sodium methoxide. rsc.org

Transformations of the Ethanolic Hydroxyl Group

The primary hydroxyl group of the 2-hydroxyethyl side chain at the C4 position is a key site for a variety of chemical transformations, including oxidation, esterification, and etherification. These reactions provide pathways to introduce new functional groups and extend the molecular scaffold.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol functionality of this compound can be selectively oxidized to either the corresponding aldehyde, 2-(1,3-thiazol-4-yl)acetaldehyde, or the carboxylic acid, 2-(1,3-thiazol-4-yl)acetic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂) are commonly employed for this transformation. mdpi.com Over-oxidation to the carboxylic acid can be minimized by careful control of the reaction conditions and immediate isolation of the aldehyde product.

For the complete oxidation to the carboxylic acid, stronger oxidizing agents are necessary. Jones reagent (CrO₃ in aqueous sulfuric acid) is a classic and effective choice for converting primary alcohols to carboxylic acids. organic-chemistry.orgwikipedia.orgadichemistry.com The reaction typically involves heating the alcohol with an excess of the oxidizing agent to ensure the full conversion of the intermediate aldehyde. Other reagents capable of this transformation include potassium permanganate (B83412) (KMnO₄).

Table 3: Oxidation Products of this compound

Product Functional Group Typical Oxidizing Agent(s)
2-(1,3-Thiazol-4-yl)acetaldehyde Aldehyde Pyridinium Chlorochromate (PCC), Manganese Dioxide (MnO₂)

Esterification and Etherification Reactions

The hydroxyl group readily participates in esterification and etherification reactions, allowing for the introduction of a wide variety of functionalities.

Esterification is typically achieved through the Fischer esterification method, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). organic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, and to drive it towards the ester product, it is common to use an excess of the alcohol or to remove the water formed during the reaction. Alternatively, more reactive acylating agents like acid anhydrides or acyl chlorides can be used, often in the presence of a base like pyridine (B92270) or a catalyst such as 4-(dimethylamino)pyridine (DMAP), to achieve higher yields under milder conditions. organic-chemistry.org

Etherification can be accomplished via the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by its reaction with an alkyl halide in an SN2 reaction. tcichemicals.comwikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org A strong base, such as sodium hydride (NaH), is typically used to generate the alkoxide. A study on the closely related 4-methyl-5-(2-hydroxyethyl)-1,3-thiazole demonstrated successful O-alkylation (etherification) with various alkyl halides under phase-transfer catalysis conditions, yielding a series of lipid-like thiazole derivatives. rsc.org This method provides an efficient route to ethers with diverse alkyl chains.

Table 4: Derivatization of the Hydroxyl Group

Reaction Type Reagents Product Type
Fischer Esterification Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄) Ester
Acylation Acyl Chloride or Anhydride (B1165640), Base (e.g., Pyridine) Ester

Conversion to Halides and Other Leaving Groups for Further Substitution

The primary alcohol functional group in this compound is a versatile handle for introducing a range of functionalities. However, the hydroxyl group itself is a poor leaving group for nucleophilic substitution reactions. Therefore, its conversion into a more reactive species, such as a halide or a sulfonate ester, is a common and critical first step in many synthetic pathways.

One of the most direct conversions is the transformation of the alcohol into an alkyl chloride. This can be achieved using various chlorinating agents. For instance, reagents like thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃) are effective for this transformation. A related compound, 2-hydroxy-4-methyl-5-(2-chloroethyl)-thiazole, is converted to 2-chloro-4-methyl-5-(2-chloroethyl)-thiazole by heating with phosphoryl chloride. This suggests a similar reactivity for the hydroxyl group in the side chain of this compound. Another established method involves the use of gaseous hydrochloric acid in an organic solvent, which can convert the corresponding hydroxyethylthiazole into the desired chloroethylthiazole, often isolated as its hydrochloride salt.

Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate (p-toluenesulfonate) or mesylate (methanesulfonate). These are excellent leaving groups, often superior to halides, due to the stability of the corresponding sulfonate anions. The tosylation of an alcohol is typically carried out by treating it with p-toluenesulfonyl chloride (TsCl) in the presence of a base. Pyridine is a classic choice for this role, acting as both a solvent and a base to neutralize the HCl byproduct. Other tertiary amines, such as triethylamine (Et₃N), often in combination with a catalyst like 4-dimethylaminopyridine (DMAP), are also commonly used in solvents like dichloromethane (DCM) at reduced temperatures to achieve efficient tosylation. While direct tosylation is the intended outcome, it has been noted that treatment of certain alcohols with TsCl and triethylamine can sometimes lead to the corresponding chloride instead of the tosylate, due to the in situ formation of triethylammonium hydrochloride, where the chloride ion acts as a nucleophile.

These activated intermediates, the halides and sulfonate esters, are valuable precursors for a wide range of nucleophilic substitution reactions, allowing for the introduction of azides, cyanides, amines, and other functional groups, thereby extending the synthetic utility of the original thiazole-ethanol framework.

Table 1: Reagents for Conversion of Alcohols to Leaving Groups

Leaving Group Typical Reagent(s) Byproduct(s) General Conditions
Chloride (-Cl) Thionyl Chloride (SOCl₂) SO₂, HCl Neat or in a non-protic solvent
Chloride (-Cl) Phosphoryl Chloride (POCl₃) H₃PO₄, HCl High temperature
Tosylate (-OTs) p-Toluenesulfonyl Chloride (TsCl) Pyridinium chloride or Triethylammonium chloride Pyridine or Et₃N/DMAP in DCM, 0°C to RT
Mesylate (-OMs) Methanesulfonyl Chloride (MsCl) Triethylammonium chloride Et₃N in DCM, 0°C to RT

Cross-Coupling Reactions Involving the Thiazole-Ethanol Framework

The thiazole ring is an aromatic heterocycle that can participate in various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the linkage of the thiazole-ethanol scaffold to other molecular fragments.

Suzuki-Miyaura Coupling and Related Palladium-Catalyzed Processes

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, involving the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. To utilize the this compound framework in such a reaction, it must first be functionalized with a suitable leaving group, typically a halogen (Br or I) on the thiazole ring.

While direct halogenation of this compound is not widely reported, the general reactivity of the thiazole ring suggests that electrophilic halogenation would occur preferentially at the C5 position, which is the most electron-rich carbon. Once a halo-thiazole derivative is obtained, it can be coupled with a variety of aryl or heteroaryl boronic acids or esters. A typical catalytic system for the Suzuki-Miyaura coupling of halothiazoles involves a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like sodium carbonate or potassium carbonate. Microwave-assisted Suzuki-Miyaura reactions of 5-bromothiazoles have been successfully performed in aqueous media, highlighting a green chemistry approach to the synthesis of 5-substituted thiazoles rsc.org.

The efficiency and scope of these coupling reactions can be highly dependent on the choice of catalyst, ligand, and reaction conditions. For example, the coupling of sterically hindered 2-arylbenzothiazole derivatives was optimized using a ligand-free approach, where a palladacycle intermediate is proposed to facilitate the reaction nih.gov. This demonstrates that even complex thiazole derivatives can be successfully employed in Suzuki-Miyaura coupling with careful optimization of the reaction parameters.

C-H Functionalization Approaches

Direct C-H functionalization has emerged as a more atom-economical and efficient alternative to traditional cross-coupling reactions, as it circumvents the need for pre-functionalization (e.g., halogenation) of the substrate. For the thiazole ring, the C-H bonds at positions C2 and C5 are the most reactive towards deprotonation and subsequent functionalization.

Palladium-catalyzed direct arylation is a prominent C-H functionalization strategy. The regioselectivity of this reaction on the thiazole ring can be controlled by the choice of catalyst, ligands, and reaction conditions. Ligand-free palladium acetate [Pd(OAc)₂] has been shown to be highly efficient in catalyzing the direct arylation of thiazole derivatives, selectively forming 5-arylated products in high yields organic-chemistry.orgresearchgate.net. This C5-selectivity is attributed to the higher electron density at this position, making it more susceptible to electrophilic attack by the palladium catalyst in the proposed concerted metalation-deprotonation (CMD) pathway nih.gov. The reactions typically use a base such as potassium acetate (KOAc) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like N,N-dimethylacetamide (DMA).

Interestingly, the regioselectivity can be switched to the C2 position. A palladium/copper co-catalyzed system has been developed for the regioselective arylation of thiazoles at the C2-position rsc.orgresearchgate.net. The acidity of the C2-proton, which is the most acidic proton on the thiazole ring, facilitates its removal by a base, leading to functionalization at this site. The choice of ligands and bases is critical in directing the regiochemical outcome; for example, a Pd/PPh₃/NaOᵗBu system favors C2-arylation, whereas a Pd/Bphen/K₃PO₄ system directs the reaction to the C5 position nih.gov. These methods provide a powerful and flexible approach to functionalizing the thiazole core of the this compound framework without prior activation.

Table 2: Regioselectivity in Direct C-H Arylation of Thiazoles

Position Reactivity Driver Typical Catalytic System Base
C5 Higher electron density Ligand-free Pd(OAc)₂ KOAc, K₂CO₃, Cs₂CO₃
C2 Higher C-H acidity Pd(OAc)₂ / Cu(TFA)₂ K₂CO₃
C2 Ligand/Base Control Pd(OAc)₂ / PPh₃ NaOᵗBu
C5 Ligand/Base Control Pd(OAc)₂ / Bphen K₃PO₄

Ring-Opening and Rearrangement Pathways of Thiazole-Ethanol Systems

The thiazole ring is an aromatic system and is generally stable under many reaction conditions. However, under specific and often harsh conditions, it can undergo ring-opening or rearrangement reactions. The stability of the ring is a key consideration in the multi-step synthesis of complex molecules based on the this compound scaffold.

Reductive cleavage of the thiazole ring can be achieved using strong reducing agents. For example, treatment with sodium in liquid ammonia (B1221849) has been shown to cause reductive ring-opening of various substituted thiazoles researchgate.net. This process typically involves cleavage of the C-S and C-N bonds. Similarly, reduction with Raney nickel can lead to desulfurization and subsequent degradation of the thiazole ring pharmaguideline.com. These conditions are generally not compatible with many functional groups and are therefore used strategically when ring cleavage is the desired outcome.

Thiazoles can also participate in cycloaddition reactions, although this usually requires high temperatures due to the aromatic stability of the ring. Diels-Alder reactions with alkynes can lead to the formation of a pyridine ring after the extrusion of sulfur from the initial cycloadduct wikipedia.org. This transformation involves a sequence of cycloaddition, electrocyclic ring-opening, and electrocyclic ring-closing before the final sulfur extrusion.

While less common, acid- or base-catalyzed ring-opening can occur, particularly in fused or highly strained thiazole systems, leading to the formation of linear fragments like thiourea (B124793) derivatives firsthope.co.in. For a simple system like this compound, the thiazole ring is expected to be robust under standard acidic or basic conditions used for protecting group manipulation or simple functional group interconversions. However, the potential for ring-opening should be considered when planning syntheses that involve extreme pH or high temperatures.

Spectroscopic and Structural Elucidation of 2 1,3 Thiazol 4 Yl Ethan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, a complete picture of the atomic connectivity and chemical environment of 2-(1,3-Thiazol-4-yl)ethan-1-ol can be assembled.

The proton NMR (¹H NMR) spectrum of this compound provides key information regarding the number of different types of protons and their neighboring environments. The spectrum is expected to show distinct signals for the two protons on the thiazole (B1198619) ring, the two methylene (B1212753) groups of the ethanol (B145695) chain, and the hydroxyl proton.

The proton on C2 of the thiazole ring typically appears at the most downfield position among the ring protons due to the deshielding effect of the adjacent sulfur and nitrogen atoms. The proton on C5 is expected to resonate at a slightly upfield position. The ethyl group protons present as two triplets, assuming coupling to each other. The methylene group attached to the thiazole ring (Cα) will be deshielded by the aromatic ring system, while the methylene group bearing the hydroxyl group (Cβ) will be deshielded by the electronegative oxygen atom. The hydroxyl proton signal can vary in chemical shift and may appear as a broad singlet, depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H2 (Thiazole) ~8.7 Singlet (or Doublet) - (or ~2-3 Hz if coupled to H5)
H5 (Thiazole) ~7.2 Singlet (or Doublet) - (or ~2-3 Hz if coupled to H2)
-CH₂- (Cα) ~3.0 Triplet ~6-7
-CH₂- (Cβ) ~3.9 Triplet ~6-7

Note: Data are predicted based on typical values for similar structures and may vary based on solvent and experimental conditions.

The carbon-13 NMR (¹³C NMR) spectrum reveals the number of unique carbon environments in the molecule. For this compound, five distinct signals are expected: three for the thiazole ring carbons and two for the ethanol side chain carbons.

The C2 carbon of the thiazole ring is the most deshielded due to its position between two heteroatoms. The C4 and C5 carbons will appear at more upfield shifts. The carbon of the methylene group attached to the hydroxyl function (Cβ) is expected to be more deshielded than the methylene carbon attached to the thiazole ring (Cα).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2 (Thiazole) ~152
C4 (Thiazole) ~145
C5 (Thiazole) ~115
Cβ (-CH₂OH) ~62

Note: Data are predicted based on typical values for similar structures and may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are instrumental in confirming the assignments made from 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the signals of the two methylene groups (-CH₂-CH₂-), confirming their adjacent relationship.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show cross-peaks between the Hα signal and the Cα signal, and between the Hβ signal and the Cβ signal. It would also connect the thiazole protons to their respective carbons (H2 to C2, H5 to C5).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. Key HMBC correlations for this compound would include:

The protons of the Cα methylene group showing a correlation to the C4 and C5 carbons of the thiazole ring.

The H5 proton of the thiazole ring showing a correlation to the C4 and Cα carbons.

The H2 proton showing a correlation to the C4 carbon.

These 2D NMR techniques, used in concert, would provide an unequivocal structural assignment of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the O-H group of the alcohol and the various bonds within the thiazole ring and the alkyl chain.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Description
3400-3200 (broad) O-H Alcohol, H-bonded stretching
3150-3050 C-H Aromatic (Thiazole ring) stretching
2950-2850 C-H Aliphatic (Ethyl chain) stretching
~1600 C=N Thiazole ring stretching
~1500, ~1420 C=C Thiazole ring stretching
~1050 C-O Primary alcohol stretching

The presence of a strong, broad absorption band in the region of 3400-3200 cm⁻¹ is a definitive indicator of the hydroxyl group. The various peaks in the fingerprint region (below 1500 cm⁻¹) are characteristic of the thiazole ring system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural confirmation. For this compound (molecular formula C₅H₇NOS), the molecular weight is 129.18 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 129. The fragmentation pattern would likely involve common pathways for alcohols and aromatic systems.

Loss of water: A peak at m/z = 111 (M-18) resulting from the dehydration of the alcohol.

Alpha-cleavage: The most significant fragmentation would likely be the cleavage of the Cα-Cβ bond. This would result in the formation of a stable thiazol-4-ylmethyl cation at m/z = 98.

Loss of the ethanol side chain: Cleavage of the bond between the thiazole ring and the ethyl chain could lead to a thiazole fragment.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z Ion Description
129 [C₅H₇NOS]⁺ Molecular Ion (M⁺)
111 [C₅H₅NS]⁺ Loss of H₂O

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, confirming the elemental composition.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding.

Since this compound is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require crystallization at low temperatures or the synthesis of a solid derivative (e.g., an ester, a carbamate) or a salt (e.g., a hydrochloride salt).

Should a crystal structure be obtained, it would be expected to reveal:

The planarity of the thiazole ring.

The specific conformation of the ethanol side chain relative to the ring.

Intermolecular hydrogen bonding involving the hydroxyl group, which would likely form chains or networks of molecules in the crystal lattice.

While no crystal structure for the parent compound this compound is currently reported in open literature, studies on derivatives of thiazole consistently show the planarity of the heterocyclic ring. nih.gov The analysis of such derivatives provides valuable insight into the steric and electronic properties of the thiazole moiety.

Theoretical and Computational Chemistry of 2 1,3 Thiazol 4 Yl Ethan 1 Ol Systems

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the behavior of molecules at the electronic level. For derivatives of thiazole (B1198619), these calculations help in understanding the distribution of electrons, the energies of molecular orbitals, and the stability of different spatial arrangements of the atoms.

Density Functional Theory (DFT) Studies on Electronic Structure

For a molecule like 2-(1,3-thiazol-4-yl)ethan-1-ol, the thiazole ring acts as the core electronic framework. The electron-donating and withdrawing characteristics of the substituents significantly impact the electron density distribution. The ethanol (B145695) group at the 4-position is generally considered a weak electron-donating group through an inductive effect. This would be expected to slightly increase the electron density on the thiazole ring compared to an unsubstituted thiazole.

Computational studies on simple analogues like 4-methylthiazole (B1212942) show that the methyl group, also an electron-donating group, influences the net atomic charges on the ring atoms. researchgate.net By analogy, the ethanol substituent in this compound would likely lead to a nuanced charge distribution, affecting the electrostatic potential and the sites susceptible to electrophilic or nucleophilic attack. The nitrogen atom at position 3 is typically the most electronegative center, while the carbon at position 2 is known to be susceptible to deprotonation by strong bases due to the electronic influence of the adjacent sulfur and nitrogen atoms. pharmaguideline.com

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and distribution of these orbitals indicate a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.com

In thiazole and its simple derivatives, the HOMO is typically a π-orbital distributed across the ring, while the LUMO is a π*-orbital. nih.govepu.edu.iq The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. mdpi.com

For this compound, the ethanol substituent is expected to have a modest effect on the HOMO and LUMO energies. Based on studies of other substituted thiazoles, the HOMO and LUMO are likely to be primarily localized on the thiazole ring. nih.gov The presence of the hydroxyl group in the ethanol side chain might also play a role in intermolecular interactions, such as hydrogen bonding, which can influence reactivity in condensed phases.

Global reactivity descriptors, such as chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω), can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's stability and reactivity. While specific values for this compound are not available, data from related thiazole derivatives can provide a useful reference.

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Analogue Thiazole Derivatives Note: The following data is for analogue compounds and is intended to provide a reasonable approximation for the electronic properties of the thiazole moiety in this compound.

Compound Method HOMO (eV) LUMO (eV) Energy Gap (eV)
(Z)-ethyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetate B3LYP/6-31G(d,p) -5.3582 -0.8765 4.4818

Data sourced from a computational study on substituted thiazole derivatives. nih.gov

Conformational Analysis and Energetic Landscapes

The ethanol substituent attached to the thiazole ring introduces conformational flexibility to the this compound molecule. The rotation around the C-C and C-O single bonds of the side chain leads to various conformers with different energies. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. cwu.edu

Computational methods can be used to map the potential energy surface by systematically rotating the dihedral angles of the side chain. For the C(thiazole)-C(ethanol) bond, rotation will likely be influenced by steric interactions between the ethanol group and the thiazole ring. Similarly, rotation around the C-O bond of the ethanol group will determine the orientation of the hydroxyl hydrogen, which can be important for intermolecular hydrogen bonding.

While specific energetic landscapes for this compound are not documented, studies on similar flexible molecules attached to heterocyclic rings show that stable conformers often arise from minimizing steric hindrance and optimizing intramolecular interactions, if any. nih.gov The global minimum energy conformation would represent the most populated structure at thermal equilibrium. Understanding the conformational preferences is crucial as the geometry of the molecule can influence its biological activity and physical properties.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including those for the synthesis of thiazole derivatives. By calculating the energies of reactants, products, intermediates, and transition states, a detailed picture of the reaction pathway can be obtained.

Prediction of Transition States and Activation Barriers in Synthetic Pathways

The Hantzsch thiazole synthesis is a classic and versatile method for forming the thiazole ring, involving the reaction of an α-haloketone with a thioamide. chemhelpasap.comijper.org A plausible synthetic route to a precursor of this compound could involve a variation of this synthesis.

Computational studies of the Hantzsch synthesis have helped to elucidate its mechanism. The reaction typically proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring. chemhelpasap.com Computational modeling can identify the transition state for each step of this process and calculate the corresponding activation energy. The activation barrier is the energy required to reach the transition state and determines the rate of the reaction.

For a hypothetical synthesis of a precursor to this compound, computational modeling could predict the activation barriers for the key bond-forming steps. This information would be valuable for optimizing reaction conditions, such as temperature and catalyst choice, to improve the yield and efficiency of the synthesis.

Rationalization of Regioselectivity and Stereoselectivity

In many organic reactions, there is the possibility of forming more than one product isomer. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. Computational modeling can be used to rationalize and predict these selectivities by comparing the activation energies of the different possible reaction pathways. nih.gov

In the synthesis of substituted thiazoles, regioselectivity can be an important consideration, especially when using unsymmetrical starting materials. For example, in the Hantzsch synthesis, if the thioamide or the α-haloketone is unsymmetrical, different regioisomers of the thiazole product can be formed. By calculating the activation barriers for the competing pathways leading to these different isomers, it is possible to predict which isomer will be the major product. The pathway with the lower activation energy will be kinetically favored. nih.gov

For the synthesis of this compound, ensuring the correct placement of the ethanol group at the 4-position of the thiazole ring is crucial. Computational studies of related thiazole syntheses can provide a framework for understanding the factors that control this regioselectivity, such as steric and electronic effects in the transition states.

In Silico Design of Novel Thiazole-Ethanol Derivatives

The in silico design of novel derivatives of this compound represents a modern approach in computational chemistry aimed at identifying new molecules with potentially enhanced biological activities. This process leverages computational models to predict the properties of hypothetical molecules, thereby guiding synthetic efforts toward the most promising candidates. Methodologies such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are central to these design strategies.

Recent computational studies on analogous structures, such as 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogues, have provided a framework for the rational design of new therapeutic agents. researchgate.net These studies aim to build predictive models that correlate the structural features of molecules with their biological efficacy. For instance, 2D and 3D-QSAR models have been developed to understand the antineoplastic efficacy of ethan-1-ol analogues, which can be instrumental in designing new pharmaceuticals. researchgate.net

In a typical in silico design workflow, a library of virtual derivatives is created by modifying the core structure of this compound. These modifications can include the introduction of various substituents on the thiazole ring or alterations to the ethanol side chain. The designed molecules are then subjected to computational analysis to predict their physicochemical properties, pharmacokinetic profiles, and potential biological activity.

One of the key techniques employed is molecular docking, which simulates the interaction between a small molecule and a biological target, such as a protein or enzyme. dergipark.org.trnih.gov This allows for the prediction of the binding affinity and orientation of the designed derivatives within the active site of the target. For example, in the design of new thiazole derivatives as potential DNA gyrase inhibitors, molecular docking studies have been used to evaluate the binding potential of newly designed compounds. dergipark.org.tr

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool used in the in silico design process. imist.ma QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By identifying key molecular descriptors that influence activity, these models can be used to predict the potency of newly designed molecules before they are synthesized. A study on thiazole derivatives as PIN1 inhibitors utilized 2D-QSAR modeling to explain the origin of their activity and to design new derivatives with high predicted values. imist.ma The statistical robustness of these models is crucial, with parameters such as the coefficient of determination (R²), cross-validation coefficient (R²cv), and external predictive power (R²test) being key indicators of model quality. imist.ma

The insights gained from these computational approaches can be compiled to guide the selection of the most promising candidates for synthesis and biological evaluation. For instance, the identification of key structural features that enhance binding affinity in molecular docking simulations, or that are predicted to increase activity by QSAR models, can significantly streamline the drug discovery process.

The following table summarizes the types of computational methods and their applications in the design of novel thiazole derivatives, which are principles directly applicable to the this compound system.

Computational MethodApplication in Derivative DesignKey Parameters/Outputs
2D-QSAR Predicts biological activity based on 2D structural descriptors.Molecular descriptors (e.g., LogP, Molar Refractivity), R², R²cv, R²test
3D-QSAR Relates biological activity to the 3D conformational and electronic properties of molecules.CoMFA/CoMSIA fields, steric and electrostatic contour maps
Molecular Docking Predicts the preferred binding orientation and affinity of a ligand to a biological target.Docking score, binding energy, hydrogen bond interactions
Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups required for biological activity.Pharmacophoric features (e.g., H-bond donors/acceptors, aromatic rings)
ADMET Prediction Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of molecules.Physicochemical properties, druglikeness scores

By integrating these in silico techniques, researchers can explore a vast chemical space of potential this compound derivatives in a time- and cost-effective manner. This computational pre-screening helps to prioritize synthetic targets and increases the probability of discovering novel compounds with desired biological profiles. The systematic exploration of structure-activity relationships through these computational lenses is a cornerstone of modern medicinal chemistry. researchgate.netnih.gov

Green Chemistry Principles in the Synthesis and Derivatization of 2 1,3 Thiazol 4 Yl Ethan 1 Ol

Atom Economy Maximization in Synthetic Pathways

Atom economy is a foundational principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. nih.govacs.org Traditional multi-step syntheses often suffer from poor atom economy, generating significant amounts of byproducts that are not incorporated into the target molecule.

The classic Hantzsch thiazole (B1198619) synthesis, a common method for creating the thiazole ring, typically involves the reaction of an α-haloketone with a thioamide. cutm.ac.insynarchive.com While effective, this method inherently has a lower atom economy as it produces stoichiometric amounts of inorganic salts (e.g., hydrohalic acid) and water as byproducts. acs.orgchemhelpasap.com

Example Calculation of Atom Economy for a Hantzsch-type Synthesis:

Consider a model reaction for a 4-substituted thiazole:

Reaction: 1-chloro-3-hydroxypropan-2-one + Thioformamide (B92385) → 2-(1,3-thiazol-4-yl)ethan-1-ol + HCl

CompoundMolecular FormulaMolecular Weight ( g/mol )
1-chloro-3-hydroxypropan-2-oneC₃H₅ClO₂108.52
ThioformamideCH₃NS61.11
Total Reactant Mass 169.63
This compoundC₅H₇NOS129.18
Hydrochloric Acid (byproduct)HCl36.46
Desired Product Mass 129.18

Atom Economy = (Mass of desired product / Total mass of reactants) x 100 Atom Economy = (129.18 / 169.63) x 100 = 76.1%

This calculation demonstrates that even with a 100% chemical yield, nearly 24% of the reactant mass is lost as a byproduct. To enhance atom economy, modern approaches focus on multicomponent reactions (MCRs) where three or more reactants combine in a single step to form the product. bepls.comresearchgate.net These one-pot syntheses are inherently more atom-economical as they incorporate a greater percentage of the starting materials into the final structure, significantly reducing waste. researchgate.netscispace.comijcce.ac.ir

Waste Prevention and Minimization Strategies

Preventing waste at its source is a cornerstone of green chemistry. nih.gov This principle extends beyond atom economy to include the reduction of solvent waste, reagents, and energy. Traditional synthesis, such as the Hantzsch method, often requires significant volumes of solvents for the reaction itself and for subsequent purification steps like column chromatography, a major source of chemical waste in laboratories. chemhelpasap.comchemhelpasap.com

Modern strategies for synthesizing thiazole derivatives prioritize waste minimization through several key approaches:

One-Pot and Multicomponent Reactions: By combining multiple synthetic steps into a single operation, these reactions eliminate the need for isolating and purifying intermediates. scispace.comnih.gov This drastically reduces the consumption of solvents, silica (B1680970) gel for chromatography, and energy, thereby preventing significant waste generation. researchgate.netijcce.ac.ir

Catalyst-Free and Solvent-Free Reactions: Some of the greenest approaches involve performing reactions under solvent-free conditions, for example by grinding the solid reactants together, sometimes with microwave assistance. researchgate.netresearchgate.net This eliminates solvent waste entirely. Catalyst-free methods further simplify the process and prevent waste associated with catalyst production and disposal. bepls.com

Use of Recyclable Catalysts: When catalysts are necessary, employing heterogeneous or recyclable catalysts is a key strategy. Catalysts like silica-supported tungstosilisic acid can be recovered by simple filtration and reused multiple times, preventing the generation of metal-containing waste streams. nih.govmdpi.com

Utilization of Safer Solvents and Auxiliary Substances

The choice of solvent is critical to the environmental impact of a chemical process. Many traditional organic syntheses of thiazoles have employed volatile organic compounds (VOCs) that are often toxic, flammable, and environmentally persistent. bepls.com Green chemistry promotes the use of safer, more benign alternatives.

In the context of thiazole synthesis, significant progress has been made in replacing hazardous solvents:

Water: As a non-toxic, non-flammable, and readily available solvent, water is an ideal green solvent. Several multicomponent reactions for thiazole synthesis have been successfully developed in aqueous media. bepls.com

Ethanol (B145695): Produced from renewable resources and having a favorable safety profile, ethanol is another preferred green solvent for thiazole synthesis. semanticscholar.org

Polyethylene (B3416737) Glycol (PEG): This non-toxic, non-volatile polymer can serve as a recyclable reaction medium for the synthesis of 2-aminothiazoles. bepls.com

Deep Eutectic Solvents (DES): These are mixtures of compounds that form a eutectic with a melting point lower than the individual components. A common example is a mixture of choline (B1196258) chloride and glycerol. DES are biodegradable, have low vapor pressure, and can be recycled, making them excellent green alternatives for Hantzsch-type reactions. nih.gov

Comparison of Solvents in Thiazole Synthesis

Solvent Class Examples Green Chemistry Assessment
Traditional Dichloromethane, Benzene, DMF Hazardous, volatile, environmentally persistent

| Greener Alternatives | Water, Ethanol, PEG, Choline Chloride/Glycerol (DES) | Safer, often renewable, biodegradable, recyclable |

Design for Energy Efficiency in Chemical Processes

Reducing the energy footprint of chemical reactions is a key goal of sustainable synthesis. Conventional methods often rely on prolonged heating under reflux, which is energy-intensive. ajgreenchem.comresearchgate.net Greener synthetic routes for thiazoles increasingly incorporate energy-efficient technologies that can dramatically reduce reaction times and energy consumption.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis. ajchem-a.com It provides rapid, uniform heating directly to the solvent and reactant molecules, leading to a significant acceleration of reaction rates. ajgreenchem.com For thiazole synthesis, microwave-assisted methods can reduce reaction times from hours to mere minutes, often with improved product yields. researchgate.netnih.govtandfonline.comnih.gov This rapid heating minimizes energy usage compared to maintaining a conventional heating apparatus for extended periods. acs.org

Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient alternative. The acoustic cavitation generated by ultrasound creates localized high-temperature and high-pressure zones, which can enhance reaction rates and yields. nih.gov Syntheses of thiazoles using recyclable biocatalysts have been effectively accelerated using ultrasonic irradiation under mild conditions. mdpi.comacs.org

Energy Efficiency Comparison: Conventional vs. Alternative Methods

Method Typical Reaction Time Energy Input Key Advantages
Conventional Heating Hours to Days High, sustained Established, simple setup
Microwave Irradiation Seconds to Minutes Low, targeted Rapid heating, increased rates, higher yields

| Ultrasonic Irradiation | Minutes to Hours | Low, mechanical | Mild conditions, enhanced reaction rates |

Development of Catalytic Reagents for Enhanced Sustainability

The fifth principle of green chemistry advocates for the use of catalytic reagents over stoichiometric ones. Catalysts are used in small amounts and can, in principle, carry out a reaction an infinite number of times, making them preferable to stoichiometric reagents which are consumed in the reaction and generate more waste. wisdomlib.org

The synthesis of thiazole derivatives has benefited greatly from the development of advanced, sustainable catalysts:

Heterogeneous Catalysts: Solid-supported catalysts offer significant advantages as they can be easily separated from the reaction mixture by filtration and reused. For instance, silica-supported tungstosilisic acid has been employed as a highly efficient and reusable catalyst for the one-pot synthesis of Hantzsch thiazole derivatives. nih.govmdpi.com

Biocatalysts: Enzymes and other biological materials are increasingly used as catalysts in organic synthesis. wisdomlib.org They operate under mild conditions (temperature and pH), are highly selective, and are biodegradable. nih.gov Chitosan (B1678972), a natural polymer, and its derivatives have been used as eco-friendly, recyclable biocatalysts for the synthesis of thiazoles, often enhanced by ultrasonic irradiation. mdpi.comacs.org In other examples, enzymes such as trypsin have been shown to catalyze one-pot multicomponent reactions to produce thiazoles in high yields under mild conditions. semanticscholar.orgnih.gov

Principle of Reduced Derivatization in Multistep Synthesis

The development of one-pot and multicomponent reactions for thiazole synthesis is a prime example of applying this principle. nih.govnih.gov By carefully designing a reaction cascade where multiple chemical transformations occur in the same vessel, chemists can construct complex molecules like functionalized thiazoles without having to isolate and protect intermediate compounds. ijcce.ac.ir This approach not only saves time and resources but also aligns perfectly with the goal of waste prevention by significantly reducing the number of synthetic steps and purification procedures required. topmostchemical.com This streamlined approach is a hallmark of modern, efficient organic synthesis.

Role of 2 1,3 Thiazol 4 Yl Ethan 1 Ol As a Versatile Chemical Building Block

Precursor in the Synthesis of Diverse Heterocyclic Systems

The structure of 2-(1,3-thiazol-4-yl)ethan-1-ol is well-suited for the construction of a variety of other heterocyclic systems, particularly fused ring systems. The ethanol (B145695) side chain can be chemically modified to introduce functionalities that can subsequently react with the thiazole (B1198619) ring or other reagents to form new rings.

One common strategy involves the oxidation of the primary alcohol to an aldehyde or a carboxylic acid. The resulting carbonyl group can then participate in condensation reactions. For instance, oxidation to 2-(1,3-thiazol-4-yl)acetaldehyde would provide a substrate for reactions with dinucleophiles to form new heterocyclic rings.

Another approach is the conversion of the hydroxyl group into a good leaving group, such as a tosylate or a halide. This allows for nucleophilic substitution reactions, which can be the initial step in a sequence leading to a new heterocyclic system. For example, substitution with a nucleophile containing a second functional group could set the stage for an intramolecular cyclization.

Furthermore, the thiazole ring itself can be involved in cycloaddition reactions or can be functionalized to facilitate the formation of fused systems. While direct examples starting from this compound are not extensively documented in readily available literature, the principles of heterocyclic synthesis strongly support its potential as a precursor. For instance, the synthesis of fused imidazo[2,1-b]thiazole (B1210989) derivatives often involves the reaction of a 2-aminothiazole (B372263) with an α-haloketone. nih.govsemanticscholar.org By analogy, one could envision a synthetic route where this compound is first converted to a derivative containing a 2-amino group, which could then be used to construct fused systems.

The following table provides a hypothetical overview of potential heterocyclic systems that could be synthesized from this compound based on known reactivity of the functional groups present.

Starting Material DerivativeReaction TypePotential Heterocyclic Product
2-(1,3-Thiazol-4-yl)acetaldehydeCondensation with a dinucleophile (e.g., hydrazine)Thiazolyl-substituted pyrazole
2-(1,3-Thiazol-4-yl)acetic acidAmidation followed by cyclizationThiazolyl-substituted lactam
2-(2-Amino-1,3-thiazol-4-yl)ethan-1-olReaction with an α-haloketoneFused imidazo[2,1-b]thiazole derivative
4-(2-Bromoethyl)-1,3-thiazoleReaction with a dinucleophile (e.g., a diamine)Thiazolyl-substituted diazepine

Scaffold for the Construction of Polyfunctional Compounds

The term "scaffold" in chemistry refers to a core molecular framework upon which other functional groups can be built. This compound is an excellent example of such a scaffold due to the presence of both the thiazole ring and the hydroxyl group, which can be independently or concertedly modified.

The primary alcohol is a particularly versatile handle for introducing new functionalities. Standard organic transformations can be employed to convert the hydroxyl group into a wide array of other functional groups.

Key Transformations of the Hydroxyl Group:

Oxidation: As mentioned previously, the alcohol can be oxidized to an aldehyde using reagents like pyridinium (B92312) chlorochromate (PCC), or to a carboxylic acid using stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent.

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. researchgate.net This is a common strategy to introduce a wide variety of R-groups into the molecule.

Etherification: Reaction with alkyl halides or tosylates under basic conditions (Williamson ether synthesis) can be used to form ethers, providing another avenue for diversification. chim.it

Halogenation: The alcohol can be converted to an alkyl halide using reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3). These halides are then excellent substrates for nucleophilic substitution reactions.

Amination: The hydroxyl group can be converted to an amine, for instance, through a Mitsunobu reaction with a nitrogen nucleophile or by conversion to a halide or tosylate followed by reaction with ammonia (B1221849) or an amine.

The thiazole ring can also be functionalized, for example, through electrophilic substitution reactions, although the specific conditions would depend on the directing effects of the substituent at the 4-position. Lithiation of the thiazole ring is another powerful method to introduce a variety of functional groups. researchgate.net

The following table summarizes some of the polyfunctional compounds that can be synthesized from this compound.

Reagent(s)Reaction TypeProduct Functional Groups
Acyl chloride, pyridine (B92270)EsterificationThiazole, ester
Sodium hydride, alkyl halideEtherificationThiazole, ether
Pyridinium chlorochromate (PCC)OxidationThiazole, aldehyde
Thionyl chloride (SOCl2)HalogenationThiazole, alkyl chloride

Integration into Advanced Organic Materials and Polymeric Structures

The unique electronic and structural features of the thiazole ring make it an attractive component for advanced organic materials, such as fluorescent dyes and conjugated polymers. chim.itarizona.edu While the direct incorporation of this compound into such materials is not widely reported, its structure provides a clear pathway for its use as a monomer or a functional additive.

Thiazole-containing compounds are known to exhibit fluorescence, and their derivatives are used in the development of organic fluorophores. chim.itnih.govnottingham.edu.cn The thiazole core can be part of a larger conjugated system that is responsible for the material's photophysical properties. The ethanol side chain of this compound could be used to attach the thiazole fluorophore to other molecules or to a polymer backbone. For example, the hydroxyl group could be converted to an acrylate (B77674) or methacrylate (B99206) group, which could then be polymerized to create a side-chain functionalized polymer with fluorescent thiazole pendants.

In the realm of conductive polymers, thiazole-containing polymers have been synthesized and studied for their electronic properties. arizona.eduresearchgate.net The synthesis of these polymers often involves the coupling of di-functionalized thiazole monomers. This compound could be a precursor to such a monomer. For example, after protecting the hydroxyl group, the thiazole ring could be di-halogenated, and then subjected to a cross-coupling polymerization reaction. The hydroxyl group could be deprotected in the final polymer to provide a site for further modification or to influence the polymer's solubility and processing characteristics.

The following table outlines potential applications of this compound in materials science.

Material TypePotential Role of this compoundDesired Property
Fluorescent PolymersMonomer precursor with a polymerizable group attached to the ethanol side chainFluorescence, processability
Conjugated PolymersPrecursor to a di-functionalized monomer for polymerizationElectrical conductivity, optical properties
Functionalized SurfacesAnchoring group to attach thiazole moieties to a surface via the hydroxyl groupModified surface properties (e.g., hydrophobicity, biocompatibility)
Organic DyesCore structure with further modifications to tune absorption and emission propertiesColor, fluorescence

Utility in Fragment-Based Drug Discovery and Lead Optimization (Focus on synthetic methodology, not biological outcome)

Fragment-based drug discovery (FBDD) is a modern approach to drug development that starts with the identification of small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. lifechemicals.com These initial hits are then optimized and grown into more potent lead compounds. The thiazole scaffold is a common feature in fragment libraries due to its favorable properties, including its ability to participate in hydrogen bonding and its metabolic stability. nih.gov

This compound is an ideal candidate for a fragment library due to its small size and the presence of a vector for chemical elaboration—the hydroxyl group. The synthetic methodologies for utilizing this fragment in lead optimization fall into three main categories: fragment growing, fragment linking, and fragment merging.

Fragment Growing: This is the most direct approach where the initial fragment is extended to pick up additional interactions with the target. The hydroxyl group of this compound is a prime location for "growing" the molecule.

Synthetic Elaboration via Ether or Ester Linkages: A library of derivatives can be rapidly synthesized by reacting the alcohol with a diverse set of carboxylic acids (to form esters) or alkyl halides (to form ethers). This allows for the exploration of different substituents in a systematic manner to improve binding affinity.

Chain Extension: The hydroxyl group can be converted to a halide, which can then be used in carbon-carbon bond-forming reactions (e.g., with organometallic reagents) to extend the side chain.

Fragment Linking: If another fragment is found to bind in a nearby pocket of the target protein, a linker can be synthesized to connect the two fragments. The ethanol side chain of this compound provides a convenient attachment point for such a linker. For example, the alcohol could be converted to an amine or a carboxylic acid, which could then be used to form an amide bond with a linker attached to the second fragment.

Fragment Merging: In some cases, two fragments may have overlapping binding modes. In such situations, a new molecule can be designed that incorporates the key features of both fragments. While this is less about direct synthetic modification of the initial fragment, the structural information gained from the binding of this compound would be crucial in the design of the new, merged compound.

The following table details synthetic strategies for the elaboration of this compound in a fragment-based drug discovery context.

FBDD StrategySynthetic TransformationPurpose
Fragment GrowingEsterification with a library of carboxylic acidsExplore interactions of different R-groups in a binding pocket
Fragment GrowingEtherification with a library of alkyl halidesIntroduce conformational flexibility and different hydrophobic/hydrophilic groups
Fragment GrowingOxidation to aldehyde followed by reductive aminationIntroduce a variety of amine-containing substituents
Fragment LinkingConversion of the hydroxyl to an amine or carboxylic acidProvide a handle for amide bond formation with a linker

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(1,3-Thiazol-4-yl)ethan-1-ol, and how can reaction efficiency be improved?

  • Methodology : A heterogenous catalytic system using Bleaching Earth Clay (pH-12.5, 10 wt%) in PEG-400 at 70–80°C under continuous stirring for 1 hour has been effective for analogous thiazole derivatives. Reaction progress is monitored via TLC, followed by cooling, ice-water quenching, filtration, and recrystallization in aqueous acetic acid . To enhance efficiency, consider varying solvent polarity (e.g., ethanol vs. PEG-400) or catalyst loading.

Q. How can spectroscopic techniques (IR, NMR) reliably confirm the structure of this compound?

  • Methodology : For IR, expect characteristic peaks for hydroxyl (~3200–3600 cm⁻¹) and thiazole C=N (1650–1600 cm⁻¹). In ¹H NMR (CDCl₃, 400 MHz), the hydroxyl proton may appear as a broad singlet (~1.4–1.5 ppm), while thiazole protons resonate at δ 7.0–8.5 ppm. Compare with published spectra of structurally similar compounds (e.g., 2-((1H-tetrazol-5-yl)thio)-1-aryl ethanols) .

Q. What analytical methods are suitable for purity assessment, and how can conflicting chromatographic data be resolved?

  • Methodology : Use flash chromatography with gradient elution (e.g., hexane/ethyl acetate) for purification. Conflicting TLC results may arise from solvent polarity; cross-validate with GC-MS or HPLC. For example, GC analysis with N-Dican (41 µL) and ¹H NMR integration ratios can resolve ambiguities in peak assignments .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in substitution or oxidation reactions?

  • Methodology : Employ wavefunction analysis (Multiwfn software) to map electrostatic potential (ESP) and electron localization function (ELF). The thiazole ring’s electron-deficient nature directs nucleophilic attacks to the 4-position, while the hydroxyl group participates in hydrogen bonding or oxidation (e.g., to ketones via CrO₃) .

Q. What strategies can resolve contradictions in biological activity data for thiazole-containing analogs?

  • Methodology : For conflicting antimicrobial or anticancer results, conduct dose-response assays with standardized cell lines (e.g., MCF-7 for cancer) and validate via molecular docking (e.g., AutoDock Vina). For example, analogs like 2-(1,3-thiazol-4-yl)acetamide derivatives show variable binding to glutaminase 1 (GLS1) active sites depending on substituent electronic effects .

Q. How can X-ray crystallography and SHELX refinement resolve conformational ambiguities in this compound derivatives?

  • Methodology : Single-crystal X-ray diffraction (SHELXL) provides bond-length accuracy (mean σ(C–C) = 0.002 Å) and torsion angles. For example, 2-(1,3-Thiazol-4-yl)benzimidazolium nitrate monohydrate was resolved with R factor = 0.036, confirming the thiazole ring’s planar geometry .

Q. What computational approaches predict the regioselectivity of Markovnikov vs. anti-Markovnikov additions to thiazole derivatives?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can model transition states. For iron-catalyzed alkyne hydration, electron-withdrawing groups on thiazole increase anti-Markovnikov preference by stabilizing carbocation intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.